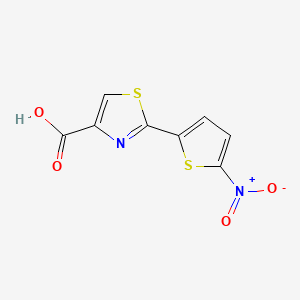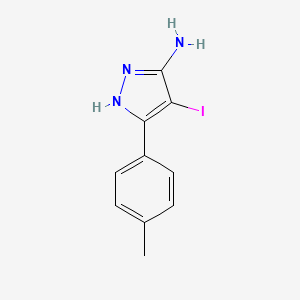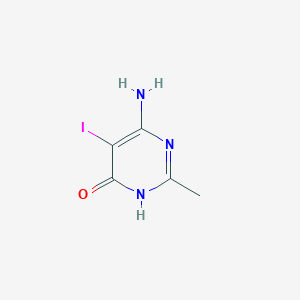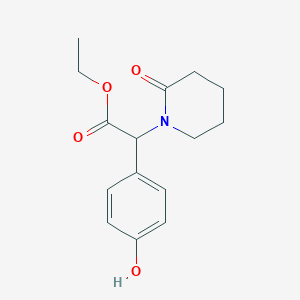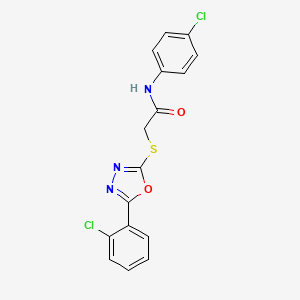
N-(4-chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-clorofenil)-2-((5-(2-clorofenil)-1,3,4-oxadiazol-2-il)tio)acetamida es un compuesto orgánico complejo que presenta una combinación de grupos clorofenilo y oxadiazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-clorofenil)-2-((5-(2-clorofenil)-1,3,4-oxadiazol-2-il)tio)acetamida típicamente implica la reacción de 4-cloroanilina con cloruro de 2-clorobenzoílo para formar un intermedio, que luego se hace reaccionar con ácido tioacético y 1,3,4-oxadiazol-2-tiol en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de solventes como diclorometano o etanol, y catalizadores como trietilamina para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Las técnicas como la síntesis de flujo continuo y el uso de reactores automatizados se pueden emplear para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-clorofenil)-2-((5-(2-clorofenil)-1,3,4-oxadiazol-2-il)tio)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo oxadiazol en otras estructuras heterocíclicas.
Sustitución: Los átomos de halógeno en los grupos clorofenilo se pueden sustituir por otros grupos funcionales.
Reactivos y condiciones comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como peróxido de hidrógeno o permanganato de potasio para la oxidación, y agentes reductores como hidruro de litio y aluminio para la reducción. Las reacciones de sustitución pueden involucrar nucleófilos como aminas o tioles.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
N-(4-clorofenil)-2-((5-(2-clorofenil)-1,3,4-oxadiazol-2-il)tio)acetamida tiene varias aplicaciones de investigación científica:
Química médica: Se estudia su potencial como agente antimicrobiano, anticancerígeno y antiinflamatorio.
Ciencia de los materiales: El compuesto se puede utilizar en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.
Química industrial: Sirve como intermedio en la síntesis de otras moléculas orgánicas complejas y polímeros.
Mecanismo De Acción
El mecanismo de acción de N-(4-clorofenil)-2-((5-(2-clorofenil)-1,3,4-oxadiazol-2-il)tio)acetamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir o activar estas dianas, lo que lleva a varios efectos biológicos. Las vías exactas y las dianas moleculares pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-clorofenil)-2-((5-(2-clorofenil)-1,3,4-oxadiazol-2-il)tio)acetamida
- N-(4-bromofenil)-2-((5-(2-bromofenil)-1,3,4-oxadiazol-2-il)tio)acetamida
- N-(4-fluorofenil)-2-((5-(2-fluorofenil)-1,3,4-oxadiazol-2-il)tio)acetamida
Singularidad
N-(4-clorofenil)-2-((5-(2-clorofenil)-1,3,4-oxadiazol-2-il)tio)acetamida es única debido a su combinación específica de grupos clorofenilo y oxadiazol, que confieren propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C16H11Cl2N3O2S |
|---|---|
Peso molecular |
380.2 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-10-5-7-11(8-6-10)19-14(22)9-24-16-21-20-15(23-16)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,22) |
Clave InChI |
UGGUDDSDWCJMAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)
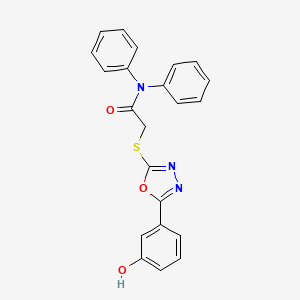
![1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one](/img/structure/B11771494.png)
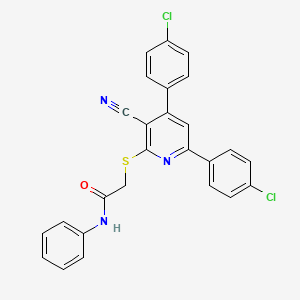
![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)
![(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)

